6-Chloro-1-ethyl-4-phenylquinazolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-4-phenylquinazolin-2-one typically involves the reaction of 6-chloro-4-phenylquinazolin-2-one with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-4-phenylquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into other heterocyclic structures.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
6-Chloro-1-ethyl-4-phenylquinazolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-4-phenylquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinazolin-2-one: Lacks the ethyl group at the 1-position.
1-Ethyl-4-phenylquinazolin-2-one: Lacks the chloro group at the 6-position.
4-Phenylquinazolin-2-one: Lacks both the chloro and ethyl groups.
Uniqueness
6-Chloro-1-ethyl-4-phenylquinazolin-2-one is unique due to the presence of both the chloro and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
23441-64-7 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
6-chloro-1-ethyl-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-2-19-14-9-8-12(17)10-13(14)15(18-16(19)20)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
XFCMFSCCYUTDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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